3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4'-oxane]
Description
Properties
IUPAC Name |
spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-9-4-2-8(1)7-6(11-7)5-10-8/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRWTXTYJZZLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3C(O3)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4’-oxane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an epoxide in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4’-oxane] may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4’-oxane] undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst; ambient temperature and pressure.
Substitution: Halogenated reagents; solvents like dichloromethane or acetonitrile.
Major Products
Scientific Research Applications
The biological applications of 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4'-oxane] are primarily linked to its interactions at the molecular level:
- Ligand Activity: Compounds with similar bicyclic structures have been shown to modulate receptor activity in biological systems. This suggests that 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4'-oxane] may act as a ligand for various biological receptors, potentially influencing pathways related to inflammation or cancer treatment.
- Pharmaceutical Intermediates: The compound's unique structure allows it to serve as an intermediate in the synthesis of more complex pharmaceutical agents.
Materials Science Applications
In materials science, the structural diversity of 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4'-oxane] allows for its use in developing novel materials with specific properties:
- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Nanotechnology: Its unique structure may also lend itself to applications in nanotechnology, where precise molecular arrangements are crucial.
Case Studies and Research Findings
Several studies have highlighted the significance of 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4'-oxane]:
- Receptor Modulation Studies: Research indicates that similar bicyclic compounds can effectively modulate receptor activity in vitro and in vivo settings, providing insights into their potential therapeutic uses in treating diseases such as cancer and inflammatory disorders.
- Synthetic Methodology Development: Recent advancements in synthetic methodologies have demonstrated improved efficiency and selectivity in producing this compound through innovative catalytic approaches.
These findings emphasize the importance of ongoing research into the applications and mechanisms of action for compounds like 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4'-oxane], paving the way for new therapeutic strategies and material innovations.
Mechanism of Action
The mechanism of action of 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4’-oxane] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Heteroatom Influence : Oxygenated spiro systems (e.g., 3,6-dioxaspiro) exhibit higher polarity and solubility compared to nitrogen-containing analogs like 3-azaspiro derivatives, which may enhance bioavailability .
- Conformational Effects: Planarity in bicyclo[3.1.0]hexene nucleosides (e.g., North-D4T) improves anti-HIV activity by aligning nucleobases for enzyme recognition .
- Natural vs. Synthetic : Natural diterpenes (e.g., neolaxiflorin A) demonstrate cytotoxicity, while synthetic spiro compounds are tailored for receptor selectivity (e.g., A3AR ligands) .
Efficiency Comparison :
Physicochemical Properties
- Solubility : Oxygenated spiro compounds (e.g., 3,6-dioxaspiro) likely exhibit higher aqueous solubility than hydrocarbon analogs due to hydrogen-bonding capacity.
- Stability : The cyclopropane ring in bicyclo[3.1.0]hexane derivatives is prone to ring-opening under acidic conditions, limiting applications in certain drug formulations .
Biological Activity
3,6-Dioxaspiro[bicyclo[3.1.0]hexane-2,4'-oxane] is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
- IUPAC Name : 3,6-Dioxaspiro[bicyclo[3.1.0]hexane-2,4'-oxane]
- Molecular Formula : CHO
- Molecular Weight : 156 Da
- CAS Number : 2470439-90-6
- LogP : -0.26
- Polar Surface Area : 31 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 0
Biological Activity Overview
The biological activity of 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4'-oxane] has been explored primarily through its interaction with various biological targets, particularly in the context of antimalarial and cytotoxic activities.
Antimalarial Activity
Research has indicated that compounds related to dioxaspiro structures exhibit significant antimalarial properties. A study evaluated a series of cyclic organic peroxides, including derivatives similar to 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4'-oxane], against Plasmodium falciparum. The results demonstrated promising in vitro antimalarial activity, with some compounds showing IC50 values comparable to established antimalarial drugs like artemisinin .
Cytotoxic Activity
In vitro studies have also assessed the cytotoxic effects of compounds similar to 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,4'-oxane] on various cancer cell lines. One notable finding was that certain synthetic ozonides exhibited high cytotoxicity against liver cancer cells (HepG2), with IC50 values ranging from 0.19 to 0.59 µM . This suggests that the structural features of dioxaspiro compounds may enhance their efficacy against specific cancer types.
Study on Structural Variants
A comparative study investigated the biological activities of five-membered and six-membered cyclic peroxides, including dioxaspiro derivatives. The study highlighted that structural modifications significantly influenced both antimalarial and cytotoxic properties. For instance, compounds with specific functional groups demonstrated enhanced selectivity towards liver cancer cells while exhibiting lower toxicity towards normal fibroblast cells .
Mechanistic Insights
Mechanistic studies have revealed that the biological activity of these compounds may be attributed to their ability to generate reactive oxygen species (ROS), which can induce apoptosis in cancer cells and inhibit the growth of Plasmodium parasites . This dual mechanism underscores the potential therapeutic applications of dioxaspiro compounds in treating malaria and certain cancers.
Summary Table of Biological Activities
Q & A
Q. What are the foundational synthetic strategies for constructing the bicyclo[3.1.0]hexane core in 3,6-dioxaspiro derivatives?
Q. How can researchers characterize stereochemical outcomes in bicyclo[3.1.0]hexane derivatives?
Stereochemical analysis employs:
- ¹⁹F NMR Spectroscopy : Determines diastereomer ratios in crude products, particularly for fluorinated derivatives .
- X-ray Crystallography : Resolves boat vs. chair conformations and ring planarity (e.g., flattened five-membered rings in N′-isopropylidene derivatives) .
- NOE Experiments : Identifies spatial proximity of protons, such as in spirooliganones with unique bicyclo[3.1.0]hexane orientations .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during functionalization of bicyclo[3.1.0]hexane systems?
Key strategies include:
- Catalyst Design : Iridium photocatalysts enable visible-light-driven (3 + 2) annulation with high dr (>20:1) by stabilizing transition states .
- Substituent Effects : Electron-withdrawing groups favor [3 + 2] cycloaddition over cyclopropanation, altering selectivity .
- Solvent Optimization : Polar solvents like CH₃NO₂ enhance reaction rates and selectivity in annulation reactions .
Q. What methodological approaches resolve contradictions in reported synthetic yields?
Discrepancies arise from:
- Catalyst Loading : Silica sulfuric acid (SSA) improves yields in peroxyacetalization (e.g., 8% yield for tetraoxane TX vs. 15% with alternative catalysts) .
- Purification Protocols : Flash chromatography (EtOAc:hexane gradients) mitigates losses in polar intermediates .
- Reaction Scale : Micromolar-scale reactions often report higher yields due to reduced side reactions compared to bulk synthesis .
Q. How does conformational rigidity of bicyclo[3.1.0]hexane influence biological activity in nucleoside analogs?
- Planarity and Anti-HIV Activity : Flattening the five-membered ring via olefin introduction (e.g., bicyclo[3.1.0]hexene) rescues anti-HIV activity in D4T and D4C derivatives by mimicking nucleoside conformations .
- Stereoelectronic Effects : The "north" conformation locks pseudosugars into a bioactive orientation, as validated by adenosine deaminase (ADA) hydrolysis assays .
Table 2: Conformational Impact on Bioactivity
| Derivative | Conformation | Anti-HIV EC₅₀ (μM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| North-D4T | Planar | 0.02 | Bicyclo[3.1.0]hexene core | |
| South-D4C | Non-planar | 1.4 | Bicyclo[3.1.0]hexane core |
Q. What strategies achieve enantiomeric purity in bicyclo[3.1.0]hexane-based compounds?
- Enzymatic Resolution : Adenosine deaminase (ADA) hydrolyzes racemic purine nucleosides, yielding enantiopure north analogues (e.g., >99% ee for carbocyclic guanosine) .
- Lipase-Catalyzed Acetylation : Resolves diastereomers via double-acetylation of hydroxymethyl precursors, producing (+)-diacetate (98% ee) and (-)-monoacetate .
- Chiral Auxiliaries : tert-Butyldiphenylsilyl groups direct Mitsunobu couplings to form enantiomerically pure South bicyclohexane nucleosides .
Data Contradiction Analysis
- Low Yields in Ozonolysis vs. Annulation : Ozonolysis routes (8-15% yields) underperform vs. annulation (45-78%) due to competing side reactions. Mitigation includes optimizing ozone exposure and using stabilizing agents like SSA .
- Diastereomer Ratios in Fluorinated Derivatives : ¹⁹F NMR data may conflict with X-ray results due to dynamic equilibria in solution; low-temperature NMR or crystallography is recommended for validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
